molecular formula C29H50N8O6 B14243540 L-Isoleucyl-L-prolyl-L-leucyl-L-histidyl-L-lysine CAS No. 206754-58-7

L-Isoleucyl-L-prolyl-L-leucyl-L-histidyl-L-lysine

Cat. No.: B14243540
CAS No.: 206754-58-7
M. Wt: 606.8 g/mol
InChI Key: FSLVGDZNGVBGPW-RTHQQOCOSA-N
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Description

L-Isoleucyl-L-prolyl-L-leucyl-L-histidyl-L-lysine is a pentapeptide composed of the amino acids L-isoleucine, L-proline, L-leucine, L-histidine, and L-lysine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-prolyl-L-leucyl-L-histidyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Addition of the next amino acid: The next protected amino acid is coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide is synthesized.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-prolyl-L-leucyl-L-histidyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of oxo-histidine derivatives.

Scientific Research Applications

L-Isoleucyl-L-prolyl-L-leucyl-L-histidyl-L-lysine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-prolyl-L-leucyl-L-histidyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects. For example, it may inhibit or activate certain enzymes, affecting cellular processes like metabolism or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • L-Isoleucyl-L-leucyl-L-prolyl-L-proline
  • L-Isoleucyl-L-leucyl-L-proline
  • L-Isoleucyl-L-proline

Uniqueness

L-Isoleucyl-L-prolyl-L-leucyl-L-histidyl-L-lysine is unique due to the presence of the histidine and lysine residues, which confer specific chemical and biological properties. These residues can participate in additional interactions, such as hydrogen bonding and metal ion coordination, enhancing the peptide’s functionality compared to similar compounds.

Properties

CAS No.

206754-58-7

Molecular Formula

C29H50N8O6

Molecular Weight

606.8 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C29H50N8O6/c1-5-18(4)24(31)28(41)37-12-8-10-23(37)27(40)36-21(13-17(2)3)25(38)35-22(14-19-15-32-16-33-19)26(39)34-20(29(42)43)9-6-7-11-30/h15-18,20-24H,5-14,30-31H2,1-4H3,(H,32,33)(H,34,39)(H,35,38)(H,36,40)(H,42,43)/t18-,20-,21-,22-,23-,24-/m0/s1

InChI Key

FSLVGDZNGVBGPW-RTHQQOCOSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)O)N

Origin of Product

United States

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